Allyl 4-bromobenzylcarbamate
CAS No.:
Cat. No.: VC13741031
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | prop-2-enyl N-[(4-bromophenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14) |
| Standard InChI Key | DZGODWVOSJPUSW-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NCC1=CC=C(C=C1)Br |
| Canonical SMILES | C=CCOC(=O)NCC1=CC=C(C=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Allyl 4-bromobenzylcarbamate belongs to the carbamate class of organic compounds, distinguished by the presence of a carbamate group () bridging an allyl () and a 4-bromobenzyl () substituent. The bromine atom at the para position of the benzyl group introduces steric and electronic effects that influence its reactivity, particularly in nucleophilic substitution reactions .
Molecular Geometry and Stereoelectronic Features
The compound’s planar carbamate group enables resonance stabilization, while the allyl moiety provides sites for π-orbital interactions. Density functional theory (DFT) studies on analogous carbamates suggest that the bromine atom’s electronegativity polarizes the benzyl ring, enhancing electrophilicity at the benzylic carbon . This polarization is critical in reactions involving nucleophilic attack, such as enzyme inhibition or cross-coupling processes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.12 g/mol | |
| XLogP3 | 3.0 (estimated) | |
| Rotatable Bond Count | 4 |
Despite its well-defined structure, experimental data on melting/boiling points and solubility remain limited, underscoring the need for further characterization .
Synthesis and Reaction Mechanisms
Conventional Synthesis Pathways
The primary synthesis route involves the reaction of 4-bromobenzylamine with allyl chloroformate in the presence of a base such as triethylamine. This one-step protocol proceeds under mild conditions (room temperature, 4–6 hours) to yield the carbamate via nucleophilic acyl substitution:
The base neutralizes HCl, driving the reaction to completion. Purification typically involves aqueous workup and chromatography.
Iridium-Catalyzed Enantioselective Synthesis
Recent computational studies have explored iridium-catalyzed methods for synthesizing allyl carbamates. In these systems, a cyclometalated iridium(I) complex coordinates with cinnamyl chloride and propylamine to form an η-allyl intermediate . The nucleophilic attack of a carbamate anion on this intermediate determines regioselectivity (branched vs. linear products) and enantioselectivity.
Key findings from mechanistic analyses include:
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Rate-determining step: Oxidative addition of cinnamyl chloride to Ir(I) (barrier: 17.6 kcal/mol) .
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Enantioselectivity: Dictated by the phosphoramidite ligand’s chiral environment, favoring the (S)-enantiomer (94% e.e. predicted) .
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Side products: Linear carbamate (4) forms via terminal carbon attack (6% yield) .
These insights highlight the potential for tailoring catalytic systems to optimize yield and stereochemical outcomes for Allyl 4-bromobenzylcarbamate derivatives.
Applications in Chemical and Biological Research
Intermediate in Organic Synthesis
The compound’s allyl and bromobenzyl groups serve as handles for further functionalization. For example:
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Cross-coupling reactions: Suzuki-Miyaura coupling of the bromobenzyl moiety with aryl boronic acids.
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Click chemistry: Thiol-ene reactions with the allyl group for bioconjugation.
Biological Activity and Enzyme Inhibition
While direct studies on Allyl 4-bromobenzylcarbamate are scarce, structural analogs exhibit promising bioactivity:
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Carbamate protease inhibitors: The electrophilic carbamate carbonyl reacts with serine residues in hydrolases, blocking substrate access.
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Anticancer agents: Bromobenzyl derivatives induce apoptosis in leukemia cells via ROS generation.
Computational and Structural Insights
Conformational Analysis
PubChem’s 3D conformer models reveal that the allyl group adopts a gauche conformation relative to the carbamate, minimizing steric clash with the bromobenzyl ring . This conformation aligns with low-energy DFT-optimized structures of related carbamates .
Reaction Pathway Modeling
DFT studies on iridium-catalyzed systems demonstrate that solvent effects (e.g., toluene vs. DMSO) marginally influence enantioselectivity (<5% e.e. variation) . This robustness supports the scalability of catalytic methods for industrial applications.
Future Directions
Expanding Synthetic Methodologies
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Development of earth-abundant metal catalysts (e.g., Fe, Cu) to replace Ir .
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Photocatalytic strategies for C–Br bond activation.
Biological Screening
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High-throughput screening against kinase and protease libraries.
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In vivo toxicity profiling to assess therapeutic potential.
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